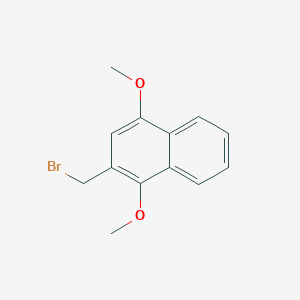

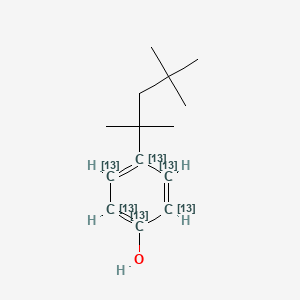

![molecular formula C₁₈H₂₆F₃N₆O₈P B1144572 N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) CAS No. 66060-76-2](/img/structure/B1144572.png)

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) is a chemical compound known for its diverse applications in scientific research. It is also referred to as CFTRinh-172, a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial membranes.

Preparation Methods

The synthesis of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) involves multiple steps, including the introduction of the trifluoroacetamido group and the phosphorylation of adenosine. Specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the compound’s integrity.

Chemical Reactions Analysis

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include modified versions of the original compound, which can be used for further research and development .

Scientific Research Applications

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) has a wide range of scientific research applications, including:

Chemistry: It is used in studies involving nucleotide modifications and enzymology.

Biology: It serves as a tool to investigate the function of CFTR and other ion channels.

Medicine: It is explored for its potential therapeutic applications in treating cystic fibrosis and other diseases related to ion channel dysfunction.

Industry: It is utilized in the development of new drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting the CFTR protein, which is a chloride ion channel. By blocking CFTR, it disrupts the transport of chloride ions across epithelial membranes, affecting fluid and electrolyte balance. This mechanism is particularly relevant in the context of cystic fibrosis, where CFTR function is compromised.

Comparison with Similar Compounds

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) can be compared with other CFTR inhibitors and similar compounds, such as:

N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide: Another compound with a trifluoroacetamido group, used in different research contexts.

CFTRinh-172: The same compound but often referred to by its common name in research studies.

The uniqueness of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) lies in its specific inhibition of CFTR and its applications across various fields of research.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBNWZPAWLZDDJ-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N6O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708686 |

Source

|

| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66060-76-2 |

Source

|

| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

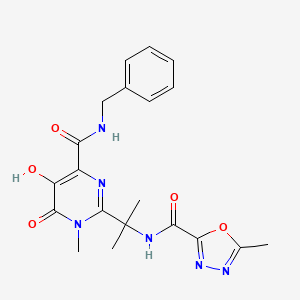

![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)

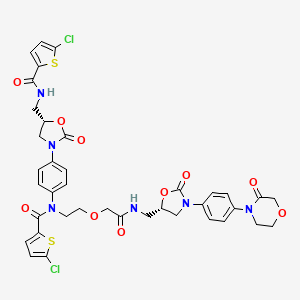

![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)